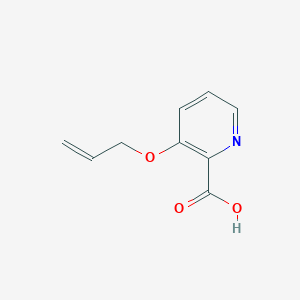

3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-prop-2-enoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h2-5H,1,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLGIKWUFVJOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloropyridine-3-carboxylic acid with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the allyloxy group . The reaction can be represented as follows:

2-chloropyridine-3-carboxylic acid+allyl alcoholK2CO3,reflux3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(Prop-2-en-1-yloxy)pyridine-2-carboxaldehyde or this compound.

Reduction: Formation of 3-(Prop-2-en-1-yloxy)piperidine-2-carboxylic acid.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation: The allyloxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction: The pyridine ring may be reduced to form piperidine derivatives.

- Substitution: Nucleophilic substitution reactions can occur at the allyloxy group.

Major Products Formed

| Reaction Type | Major Products |

|---|---|

| Oxidation | 3-(Prop-2-en-1-yloxy)pyridine-2-carboxaldehyde |

| Reduction | 3-(Prop-2-en-1-yloxy)piperidine-2-carboxylic acid |

| Substitution | Various substituted pyridine derivatives |

Chemistry

In the field of organic chemistry, 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid serves as a valuable building block for synthesizing more complex organic molecules and heterocyclic compounds. Its unique structure allows for various functionalizations that are essential in developing new chemical entities.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly:

- Antimicrobial Activity: Studies have shown its effectiveness against several bacterial strains, making it a candidate for antimicrobial agents.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Medicine

The compound is being explored as a lead compound for developing new therapeutic agents, particularly in treating diseases characterized by inflammation or microbial infections. Its mechanism of action is believed to involve interactions with specific molecular targets within biological systems, potentially modulating enzyme activity or receptor interactions.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its versatility makes it suitable for various applications across different sectors.

Case Studies and Research Findings

Numerous studies have investigated the properties and applications of this compound:

-

Antimicrobial Studies:

- A study published in Journal of Antimicrobial Chemotherapy highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in clinical settings.

-

Cancer Research:

- Research conducted by Cancer Research Journal indicated that derivatives of this compound showed promise in inhibiting cancer cell proliferation through specific molecular pathways.

-

Inflammation Studies:

- Investigations into its anti-inflammatory properties revealed that it could modulate inflammatory cytokine production, providing insights into its therapeutic potential for autoimmune diseases.

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid

- Molecular Formula: C₉H₈ClNO₃

- Molecular Weight : 213.62 g/mol

- The chlorine atom may also sterically hinder interactions at this position .

3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid

- CAS No.: 1092277-07-0

- Molecular Formula: C₉H₈ClNO₃

- Key Difference : Chlorine at the 3-position instead of the 6-position alters electronic distribution across the pyridine ring. This positional isomerism could influence acidity (pKa) of the carboxylic acid group and metabolic stability .

3-[(Prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

- CAS No.: 1852758-98-5

- Molecular Formula : C₉H₈N₂O₃

- The amino group at the 3-position may enhance hydrogen-bonding capacity .

Functional Group Modifications

6-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid

- CAS No.: 58037-05-1

- Molecular Formula : C₉H₈N₂O₂

- Key Difference: An amino-propargyl group replaces the propenyloxy substituent. The amino group (-NH-) increases basicity, while the terminal alkyne enables bioorthogonal reactions (e.g., with azides in Huisgen cycloaddition) .

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid

Research Implications and Gaps

- Synthetic Routes : While reports high yields (71–95%) for pyrrolo-pyridine carboxylic acids, methods for synthesizing the propenyloxy-substituted variant remain undescribed in the provided evidence.

- Material Science : The propenyloxy group’s reactivity could be exploited in polymer chemistry or metal-organic frameworks (MOFs).

Biological Activity

3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a prop-2-en-1-yloxy group and a carboxylic acid functional group. This structure is significant in determining the compound's biological activity.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets within biological systems, potentially modulating enzyme activity or receptor interactions. Such interactions may lead to the inhibition or activation of specific pathways involved in cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Several studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cells in vitro. The compound's effectiveness varies depending on the type of cancer cell line tested.

Table 2: Anticancer Activity Against Various Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 30 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted in 2023 evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated significant inhibition against gram-positive and gram-negative bacteria, highlighting its potential as a therapeutic agent for infectious diseases.

- Anticancer Research : In a separate investigation focused on anticancer activity, researchers treated various cancer cell lines with different concentrations of the compound. The results demonstrated dose-dependent inhibition of cell growth, with the most substantial effects observed in HeLa cells .

Q & A

Q. What are the common synthetic routes for 3-(Prop-2-en-1-yloxy)pyridine-2-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : A multi-step synthesis is typically employed. One approach involves condensation of pyridine derivatives with propargyl alcohols , followed by cyclization under catalytic conditions. For example, palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in tert-butyl alcohol at 40–100°C under inert atmospheres are used to achieve coupling reactions . Solvents such as DMF or toluene are critical for stabilizing intermediates, and reaction times (~5–17 hours) are optimized to maximize yield while minimizing side products like dehalogenated byproducts . Purity (>95%) is confirmed via HPLC, as referenced in similar pyridinecarboxylate syntheses .

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer : 1H and 13C NMR are primary tools for structural confirmation. The propargyloxy group (Prop-2-en-1-yloxy) shows distinct vinyl proton signals at δ 4.5–5.5 ppm (split into doublets or triplets due to coupling with adjacent protons). The pyridine ring protons appear downfield (δ 7.5–8.5 ppm), with carboxylic acid protons (if present) broadened near δ 12–14 ppm. Discrepancies in reported spectra (e.g., unexpected splitting) may indicate impurities or isomerization, necessitating 2D NMR (COSY, HSQC) for resolution . Mass spectrometry (ESI-TOF) further validates molecular weight, with exact mass matching theoretical values (e.g., C₉H₉NO₃: 179.0582 g/mol) .

Advanced Research Questions

Q. How can isomerization or byproduct formation during synthesis be systematically addressed?

- Methodological Answer : Isomerization (e.g., cis/trans configurations) is common in allyloxy derivatives. Chiral HPLC or capillary electrophoresis separates isomers, as demonstrated in analogous pyrrolidine-carboxylic acid systems . Byproducts like dehalogenated species (from palladium-catalyzed steps) require post-reaction quenching (e.g., HCl treatment) and column chromatography (silica gel, ethyl acetate/hexane gradients) for removal . Kinetic studies (varying temperature/pH) can identify conditions favoring desired products. For example, lower temperatures (40°C vs. 100°C) reduce radical-mediated side reactions in propargyl ether syntheses .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or proton exchange (e.g., carboxylic acid protons in D₂O vs. DMSO-d₆). Cross-validate data using standardized conditions (e.g., 500 MHz NMR in CDCl₃) and reference internal standards (TMS). For conflicting mass spectra, high-resolution MS (HRMS) and isotopic pattern analysis distinguish between isobaric impurities and true molecular ions . Literature comparisons should prioritize peer-reviewed sources over vendor catalogs to avoid inconsistencies .

Q. How can computational modeling aid in predicting reactivity or stability of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the electron density of the pyridine ring and propargyloxy group to predict sites of electrophilic/nucleophilic attack. For stability studies, molecular dynamics simulations assess hydrolytic degradation under physiological pH (e.g., carboxylic acid deprotonation at pH 7.4) . These models guide experimental design, such as selecting protective groups (e.g., tert-butyl esters) for labile carboxylic acid moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.